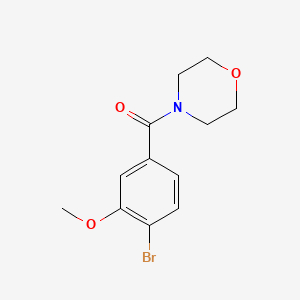
Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-
Übersicht
Beschreibung
Methanone, also known as 4-bromo-3-methoxyphenyl)-4-morpholinyl- is an organic compound belonging to the class of compounds known as phenylmorpholines. It is a white crystalline solid with a molecular weight of 214.18 g/mol and a melting point of 139-140°C. It is used in a variety of scientific research applications, including in the synthesis of other compounds, as a reagent for organic synthesis, and as a catalyst for certain reactions.
Wissenschaftliche Forschungsanwendungen
Graphical Synthetic Routes and Industrial Applications
One study delves into the synthetic routes of rivaroxaban, highlighting the industrial relevance of morpholinyl-based intermediates in the pharmaceutical manufacturing process. The investigation by Zhang Fu-li (2012) emphasizes the commercial value of certain synthetic pathways, potentially implicating similar compounds in the realm of industrial chemical synthesis and pharmaceutical ingredient production Zhang Fu-li (2012).
Phosphonic Acid: Preparation and Applications
The review on phosphonic acids by C. M. Sevrain et al. (2017) illustrates the versatility of phosphorus-containing compounds, including those with morpholine groups, in various applications ranging from drug development to materials science. This breadth of application underscores the potential utility of Methanone derivatives in similar contexts C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès (2017).
Methane Resource Utilization
A study on methanotrophs by P. Strong, S. Xie, and W. Clarke (2015) discusses the biotechnological applications of methane-utilizing bacteria, indicating a broader scope of research on methanone and similar compounds in environmental biotechnology and bioengineering fields. The potential for utilizing such compounds in innovative carbon recycling and bioconversion processes is highlighted P. Strong, S. Xie, W. Clarke (2015).
Advanced Materials and Energy
Research into methanol crossover in direct methanol fuel cells by A. Heinzel and V. M. Barragán (1999) presents an example of how specific chemical properties and interactions are critical in the development of renewable energy technologies. This could suggest areas where Methanone derivatives might find applications in enhancing the efficiency or stability of such systems A. Heinzel, V. M. Barragán (1999).
Eigenschaften
IUPAC Name |
(4-bromo-3-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRFDMUOJYZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)


![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)